
(1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene is an organic compound with a complex structure that includes both a chlorinated alkene and a sulfonyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene typically involves multiple steps. One common method includes the chlorination of 3-methylbut-2-ene followed by sulfonylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the chlorination step might use thionyl chloride (SOCl₂) in the presence of a base, while the sulfonylation step could involve the use of sulfonyl chloride (RSO₂Cl) under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
(1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene exerts its effects involves interactions with various molecular targets. The sulfonyl group can form strong bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorinated alkene moiety can undergo electrophilic addition reactions, further modifying the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- γ,γ-Dimethylallyl chloride
- Prenyl chloride
- 3-Methyl-2-butenyl chloride
- 3-Methylcrotyl chloride
- 3,3-Dimethylallyl chloride
- 1-Chloro-3-methyl-2-butene
- Isoprenyl chloride
Uniqueness
What sets (1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene apart from these similar compounds is the presence of both a chlorinated alkene and a sulfonyl group attached to a benzene ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
84602-95-9 |
|---|---|
Molekularformel |
C11H13ClO2S |
Molekulargewicht |
244.74 g/mol |
IUPAC-Name |
(1-chloro-3-methylbut-2-enyl)sulfonylbenzene |
InChI |
InChI=1S/C11H13ClO2S/c1-9(2)8-11(12)15(13,14)10-6-4-3-5-7-10/h3-8,11H,1-2H3 |
InChI-Schlüssel |
XXTBTISKIUQWEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(S(=O)(=O)C1=CC=CC=C1)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


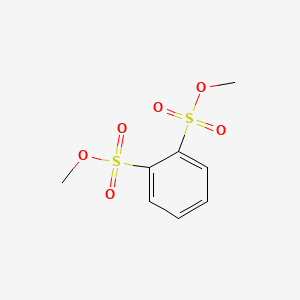
![N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14423196.png)
![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)
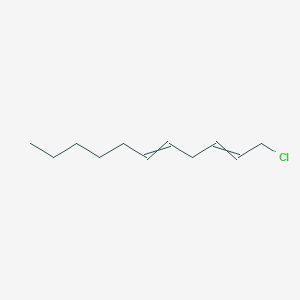

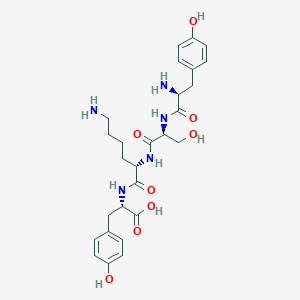
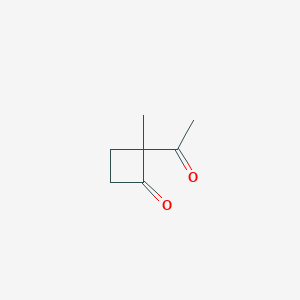
![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)
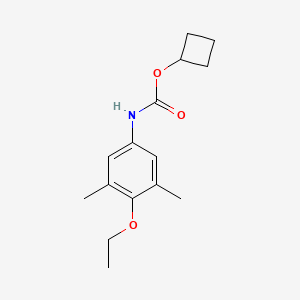
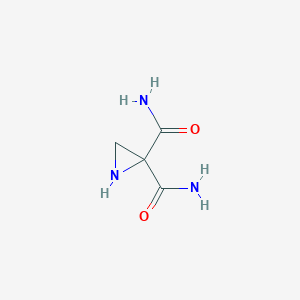
![2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide](/img/structure/B14423252.png)
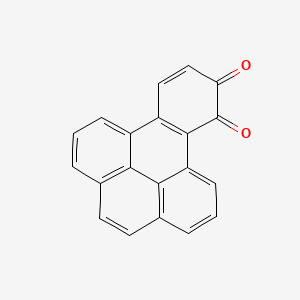
![N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14423267.png)
